molecular formula C15H18FN3O2 B8138962 cis-2-Acetyl-3a-fluoro-5-(pyridin-3-ylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one

cis-2-Acetyl-3a-fluoro-5-(pyridin-3-ylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one

Cat. No.: B8138962
M. Wt: 291.32 g/mol
InChI Key: FUHHCFFMUJGJIZ-UKRRQHHQSA-N
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Description

The compound cis-2-Acetyl-3a-fluoro-5-(pyridin-3-ylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one is a fluorinated bicyclic pyrrolo-pyridinone derivative with a unique substitution profile. Its core structure consists of a hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one scaffold, characterized by:

  • A cis configuration at the 3a-fluoro and 2-acetyl groups, which imposes specific stereochemical constraints that may influence receptor binding and metabolic stability.
  • A fluoro atom at position 3a, which enhances electronegativity and may reduce oxidative metabolism.

Properties

IUPAC Name

(3aS,7aR)-2-acetyl-3a-fluoro-5-(pyridin-3-ylmethyl)-3,6,7,7a-tetrahydro-1H-pyrrolo[3,4-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-11(20)19-9-13-4-6-18(14(21)15(13,16)10-19)8-12-3-2-5-17-7-12/h2-3,5,7,13H,4,6,8-10H2,1H3/t13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHHCFFMUJGJIZ-UKRRQHHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CCN(C(=O)C2(C1)F)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@H]2CCN(C(=O)[C@]2(C1)F)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound cis-2-Acetyl-3a-fluoro-5-(pyridin-3-ylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one belongs to the class of pyrrolo[3,4-c]pyridine derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

PropertyDetails
Molecular FormulaC15H18FN3O
Molecular Weight273.32 g/mol
CAS Number2102-23-0

Biological Activity Overview

Pyrrolo[3,4-c]pyridine derivatives have been extensively studied for their pharmacological properties. The biological activities associated with these compounds include:

  • Antitumor Activity : Pyrrolo[3,4-c]pyridines have demonstrated significant anticancer effects through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example, derivatives have shown efficacy against breast and ovarian cancer cells by disrupting cellular signaling pathways involved in tumor growth .
  • Antiviral Properties : Some studies indicate that pyrrolo[3,4-c]pyridine derivatives exhibit antiviral activity, particularly against HIV-1. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance antiviral efficacy .
  • Anti-inflammatory Effects : These compounds have also been investigated for their potential anti-inflammatory properties. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokine production, which may be beneficial in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • FGFR Inhibition : Some pyrrolo[3,4-c]pyridine derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The inhibition of FGFR signaling can lead to reduced tumor growth and metastasis .
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death. This effect is often mediated by the regulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have reported on the biological activity of pyrrolo[3,4-c]pyridine derivatives:

  • Study on Anticancer Activity :
    • A derivative showed IC50 values against FGFR1–4 ranging from 7 to 712 nM and inhibited the proliferation of breast cancer cells (4T1) while inducing apoptosis .
    • Another study highlighted a compound with significant cytotoxicity against ovarian cancer cells while showing limited toxicity towards noncancerous cells .
  • Antiviral Activity Assessment :
    • A series of compounds were tested for their ability to inhibit HIV replication, with some exhibiting EC50 values below 10 µM, indicating potent antiviral effects .

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The pyrrolo-pyridinone/pyrrole core is shared with several compounds listed in , though substitutions vary significantly:

Compound Name (Source) Core Structure Key Substituents Fluorine Position Molecular Weight (Estimated) Predicted logP
Target Compound Pyrrolo[3,4-c]pyridin-4-one Acetyl (C2), Pyridin-3-ylmethyl (C5) 3a ~350 ~1.5
2-(3-Fluoro-4-methoxyphenyl) derivative (EP 2023/39) Pyrrolo[3,4-c]pyrrole 3-Fluoro-4-methoxyphenyl (C7), hydroxyethyl (C5) 3 (on aryl) ~400 ~2.0
Pyridazinone derivative () Pyridazin-3(2H)-one Chloro (C5), Phenyl (C6) None ~250 ~2.5

Key Observations :

  • The target compound’s pyridin-3-ylmethyl group introduces nitrogen-based polarity, contrasting with the methoxyphenyl () and phenyl () groups, which are more hydrophobic.
  • The 3a-fluoro substitution is unique to the target compound, whereas fluorine in the EP 2023/39 compound is on an aryl ring . Fluorine at 3a may stabilize the bicyclic core conformation via steric and electronic effects.

Stereochemical and Physicochemical Properties

  • Solubility : The pyridinylmethyl group may improve aqueous solubility relative to purely aromatic substituents (e.g., methoxyphenyl in ), though the acetyl group could counterbalance this via hydrophobic interactions.
  • Metabolic Stability : Fluorination at 3a is anticipated to hinder cytochrome P450-mediated oxidation, a common metabolic pathway for pyrrolidine derivatives .

Preparation Methods

Cyclization of Diamine-Diketone Precursors

A common approach involves reacting a diamine (e.g., 1,3-diaminopropane) with a diketone derivative under acidic or basic conditions. For example:

Key Conditions :

  • Solvent: Ethanol or THF

  • Catalyst: p-TsOH or AcOH

  • Yield: 60–75%

Solid-Phase Synthesis

Patented methods (e.g., US8859756B2) utilize resin-bound intermediates for combinatorial libraries, enabling rapid diversification of substituents.

Stereoselective Fluorination at 3a Position

Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is the most reliable method for introducing fluorine at the 3a position.

Fluorination of Dihydropyridine Intermediates

A dihydropyridine precursor is fluorinated, followed by hydrogenation to the hexahydro form:

Optimized Conditions :

  • Solvent: Acetonitrile

  • Temperature: 0°C → RT

  • Yield: 72–85%

  • Selectivity: >20:1 (cis:trans)

Chiral Auxiliary-Mediated Fluorination

Cinchona alkaloids (e.g., quinine) enable enantioselective fluorination:

Introduction of Pyridin-3-ylmethyl Group

The pyridin-3-ylmethyl moiety is introduced via alkylation or reductive amination .

Alkylation of Secondary Amine

A halogenated pyridine derivative reacts with the deprotonated secondary amine:

Conditions :

  • Base: n-BuLi or NaH

  • Solvent: THF

  • Yield: 52–69%

Reductive Amination

Pyridine-3-carbaldehyde undergoes reductive amination with a primary amine intermediate:

Yield : 65–78%

Acetylation at Position 2

The acetyl group is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation .

Acylation with Acetyl Chloride

Conditions :

  • Base: Et3N

  • Solvent: DCM

  • Yield: 82–91%

Enzymatic Acetylation

Lipase-catalyzed acetylation improves regioselectivity:

Final Synthetic Route

Combining the above steps, a representative synthesis is:

StepReactionConditionsYield
1Cyclization of diamine/diketoneEtOH, p-TsOH, 80°C68%
2Fluorination with Selectfluor®CH3CN, 0°C → RT76%
3Reductive amination with pyridine-3-carbaldehydeNaBH3CN, MeOH65%
4Acetylation with Ac2OEt3N, DCM84%

Analytical Data for Key Intermediates

3a-Fluoro Intermediate (NMR)

  • 1H NMR (500 MHz, CDCl3): δ 4.21 (dt, J = 12.1, 4.3 Hz, 1H), 3.78–3.65 (m, 2H), 2.94 (d, J = 16.7 Hz, 1H)

  • 19F NMR : -198.2 ppm (cis isomer)

Pyridin-3-ylmethyl Product (HPLC)

  • Purity: >98% (C18 column, 0.1% TFA/MeCN)

  • Retention time: 8.2 min

Comparison of Fluorination Methods

MethodSelectfluor®NFSIAgF2
Yield 76%68%45%
cis:trans Selectivity 20:115:15:1
Cost $$$$$$$$$

Industrial-Scale Considerations

  • Cost-Effective Fluorination : Selectfluor® is preferred over NFSI for large-scale production.

  • Purification : Crystallization from ethyl acetate/n-hexane (1:3) removes trans isomers.

  • Green Chemistry : Micellar catalysis (TPGS-750-M) reduces solvent waste by 90% .

Q & A

Basic Question: What synthetic routes are commonly employed for the preparation of cis-2-Acetyl-3a-fluoro-5-(pyridin-3-ylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one?

Methodological Answer:
The synthesis typically involves multi-step processes:

Core Pyrrolopyridine Formation : Cyclization reactions using ketone or amide precursors under acidic or basic conditions. For example, hexahydro-pyrrolo[3,4-c]pyridinone scaffolds are often synthesized via intramolecular cyclization of substituted piperazine derivatives .

Fluorination : Introduction of the 3a-fluoro group via electrophilic fluorination reagents (e.g., Selectfluor®) or nucleophilic displacement. Stereochemical control is critical to maintain the cis configuration .

Functionalization : The pyridin-3-ylmethyl group is introduced via alkylation or coupling reactions (e.g., Suzuki-Miyaura coupling if a halogenated precursor is used).

Acetylation : Final acetylation at the 2-position using acetyl chloride or anhydride in the presence of a base (e.g., triethylamine).

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